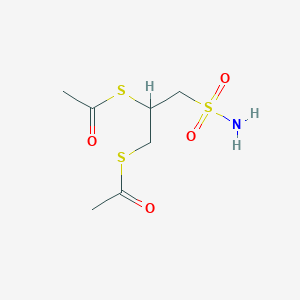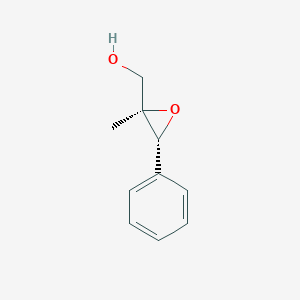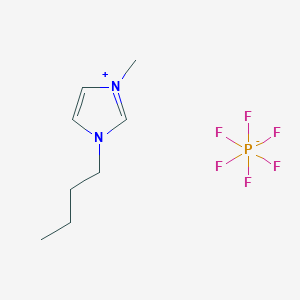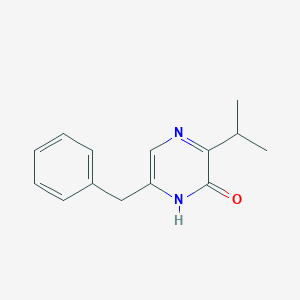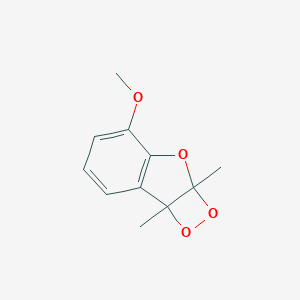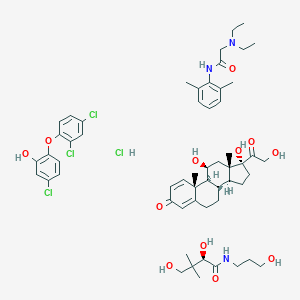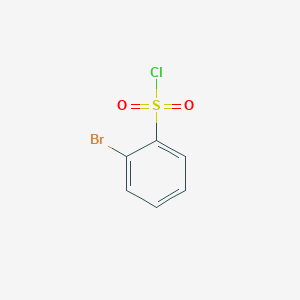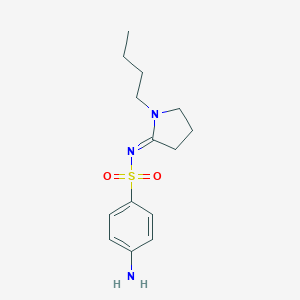
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide, also known as sulbactam, is a β-lactamase inhibitor that is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
Sulbactam works by inhibiting the activity of β-lactamase enzymes, which are produced by many bacteria to degrade β-lactam antibiotics. By inhibiting β-lactamase, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide enhances the activity of β-lactam antibiotics against β-lactamase-producing bacteria.
Effets Biochimiques Et Physiologiques
Sulbactam has been shown to have a low toxicity profile and is generally well-tolerated. It has been shown to have a half-life of approximately 1 hour and is primarily excreted in the urine. Sulbactam has also been shown to have a broad spectrum of activity against β-lactamase-producing bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbactam has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of storage conditions. However, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide has some limitations for use in lab experiments. It is not effective against all types of β-lactamase-producing bacteria, and its activity may be affected by the pH of the surrounding environment.
Orientations Futures
There are several future directions for the study of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of β-lactamase-producing bacteria. Another area of research is the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in combination with other antibiotics to enhance their activity against multidrug-resistant bacteria. Finally, the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in the treatment of infections caused by β-lactamase-producing bacteria in humans and animals is an area of ongoing research.
Méthodes De Synthèse
Sulbactam is synthesized by the reaction of 2-aminomethylpyrrolidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butyraldehyde to form the final product, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide.
Applications De Recherche Scientifique
Sulbactam has been widely used in scientific research as a β-lactamase inhibitor. It is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
Propriétés
Numéro CAS |
126826-58-2 |
|---|---|
Nom du produit |
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide |
Formule moléculaire |
C14H21N3O2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(NE)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-2-3-10-17-11-4-5-14(17)16-20(18,19)13-8-6-12(15)7-9-13/h6-9H,2-5,10-11,15H2,1H3/b16-14+ |
Clé InChI |
IBAHCHOCDXMEGE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
(NZ)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





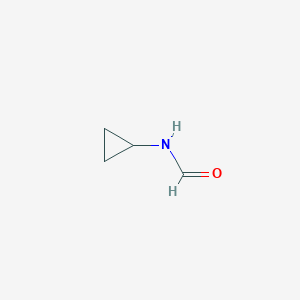
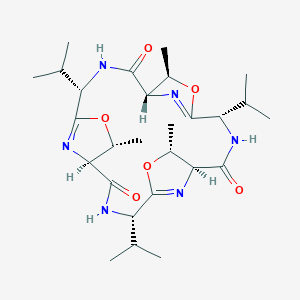
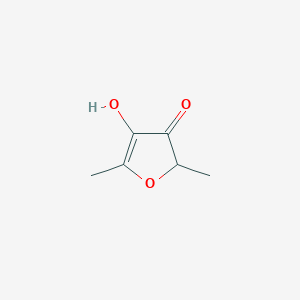
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
